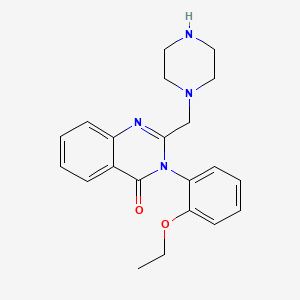

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one

Descripción general

Descripción

PRLX-93936 es una molécula pequeña novedosa que ha mostrado una amplia actividad antitumoral en varios estudios in vitro e in vivo. Fue identificada como un posible terapéutico anticancerígeno a través de una pantalla letal sintética contra líneas celulares isogénicas diseñadas para expresar diferencialmente varios oncogenes, incluido el RasV12 activado . PRLX-93936 ha demostrado una actividad potente y selectiva contra una amplia gama de tumores sólidos, incluidos aquellos con mutaciones que activan la vía Ras .

Métodos De Preparación

El compuesto fue elegido como un líder clínico después de extensos esfuerzos de química medicinal y perfilado farmacológico de más de 400 moléculas pequeñas novedosas . Los métodos de producción industrial todavía están en desarrollo, pero el compuesto ha mostrado una eficacia prometedora en estudios preclínicos de laboratorio y modelos de ratón .

Análisis De Reacciones Químicas

PRLX-93936 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: PRLX-93936 puede reducirse para formar diferentes productos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anticancer Therapeutics

- Broad Antitumor Activity : PRLX-93936 has demonstrated significant antitumor effects in various in vitro and in vivo studies. It has been identified as a potential therapeutic agent against multiple cancer types, including breast cancer and multiple myeloma. The compound's mechanism may involve enzyme inhibition and modulation of signaling pathways related to tumor growth and proliferation.

- Targeting the Ras Pathway : This compound is utilized to study the Ras signaling pathway, which is crucial in cancer development. Its unique mechanism of action allows researchers to investigate the molecular mechanisms underlying its antitumor activity.

2. Neuropharmacology

- Given its piperazine component, there is potential for exploring its applications in neuropharmacology. Compounds with piperazine moieties are often investigated for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders.

3. Mechanistic Studies

- PRLX-93936 is used to elucidate the interactions between small molecules and biological targets. It has been shown to bind to mitochondrial proteins such as the Voltage Dependent Anion Channel (VDAC), influencing cellular metabolic processes and apoptosis.

Mecanismo De Acción

PRLX-93936 ejerce sus efectos al unirse a la proteína mitocondrial VDAC (canal aniónico dependiente de voltaje), que puede ser un objetivo molecular . El compuesto altera la polarización de la membrana mitocondrial, lo que lleva a la apoptosis en las células tumorales sensibles . Además, PRLX-93936 inhibe selectivamente varias proteínas de la vía Ras, incluidas las enzimas clave que regulan la fosforilación y la actividad de las proteínas involucradas en la vía Ras/JNK .

Comparación Con Compuestos Similares

PRLX-93936 es único en su mecanismo de acción y perfil de actividad. A diferencia de otros compuestos probados por el Instituto Nacional del Cáncer, PRLX-93936 no se asemeja a ningún patrón demostrado por aproximadamente 43,000 otros compuestos . Compuestos similares incluyen:

Otros inhibidores de la vía Ras: Compuestos que se dirigen a la vía Ras, pero PRLX-93936 ha mostrado una selectividad y potencia distintas.

PRLX-93936 se destaca por su mecanismo de acción único, su amplia actividad antitumoral y su potencial como compuesto líder para el desarrollo de fármacos.

Actividad Biológica

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one, also known as PRLX-93936, is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Its structure includes a quinazolinone core, a piperazine moiety, and an ethoxyphenyl substituent, which may enhance its pharmacological properties.

Research indicates that the biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth.

- Signaling Pathway Modulation : It potentially alters cellular signaling pathways that are critical for cancer proliferation and survival.

Antitumor Activity

The compound has shown broad antitumor activity across various in vitro and in vivo studies. Notable findings include:

- Cytotoxic Effects : In studies involving different cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it demonstrated IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells in one study .

Comparative Table of Antitumor Activity

Structure-Activity Relationship (SAR)

The unique combination of the ethoxyphenyl and piperazine groups in this compound is believed to confer distinct biological properties compared to its analogs. The following table summarizes some related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinazolin-4-one | Base structure without additional moieties | Broad range of biological activities |

| 2-(Piperazin-1-ylmethyl)quinazolin-4-one | Lacks ethoxyphenyl substitution | Similar mechanism but may differ in potency |

| 3-(2-Ethoxyphenyl)quinazolin-4-one | Absence of piperazine group | Different biological activity profile |

| PRLX-93936 | Broad antitumor activity; distinct mechanism | Identified through synthetic lethal screening |

Case Studies

Several studies have highlighted the efficacy of this compound in treating various cancers:

- In Vitro Studies : In a comprehensive study evaluating multiple quinazolinone derivatives, this compound was among those with the highest cytotoxicity against breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cell lines .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction, supporting its potential as a therapeutic agent in clinical settings.

Future Directions

Further research is warranted to elucidate the complete interaction profile of this compound with various biological targets. This includes:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level with enzymes and receptors.

- Clinical Trials : Initiating clinical trials to assess its safety and efficacy in human subjects.

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOSMGNXYUDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903499-49-0 | |

| Record name | PRLX-93936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.